1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
Overview
Description
“1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C10H12N4S2 and a molecular weight of 252.36 . It contains a thiophene ring, a thiadiazole ring, and a piperazine ring .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine”, often involves heterocyclization of various substrates . For example, a series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis
The molecular structure of “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” consists of a thiophene ring, a thiadiazole ring, and a piperazine ring . The thiophene ring is a five-membered ring made up of one sulfur atom .Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiophene nucleus have been shown to exhibit significant antimicrobial properties . The presence of the thiophene and thiadiazole moieties in the structure of this compound suggests potential for use as an antimicrobial agent. Research could explore its efficacy against various bacterial strains and its mechanism of action in disrupting microbial cell walls or inhibiting essential bacterial enzymes .
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are known for their anti-inflammatory and analgesic activities. This compound could be investigated for its potential to reduce inflammation and pain in various disease models. Studies could assess its interaction with inflammatory pathways and its ability to modulate the production of inflammatory cytokines .
Anticancer Properties
The structural components of thiophene and thiadiazole have been associated with anticancer activity. This compound could be studied for its potential to inhibit cancer cell growth, induce apoptosis, and interfere with cell cycle progression in different types of cancer cells .
Antioxidant Potential
Antioxidants play a crucial role in protecting cells from oxidative stress. The compound could be researched for its antioxidant capacity, possibly through scavenging free radicals or enhancing the body’s own antioxidant defenses .
Kinase Inhibition
Kinases are enzymes that are critical in signaling pathways related to cell growth and metabolism. This compound could be evaluated for its ability to inhibit specific kinases, which may have implications in treating diseases like cancer, diabetes, and neurodegenerative disorders .
Pancreatic Lipase Inhibition
Pancreatic lipase is an enzyme essential for the digestion of dietary fats. Inhibitors of this enzyme are used to treat obesity by reducing fat absorption. The compound could be explored for its potential as a novel pancreatic lipase inhibitor, which could lead to the development of new weight management therapies .
Future Directions
Thiophene and thiadiazole derivatives, such as “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new compounds with improved properties.
properties
IUPAC Name |
5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQVWCAQNATNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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